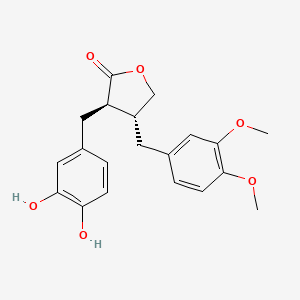

3'-O-Demethylarctigenin

Descripción

3'-O-Demethylarctigenin (CAS: 147022-95-5) is a lignan derivative structurally related to arctigenin, a bioactive compound found in plants such as Arctium lappa (burdock) and Saussurea medusa. Lignans are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

Propiedades

IUPAC Name |

(3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-24-18-6-4-12(10-19(18)25-2)7-14-11-26-20(23)15(14)8-13-3-5-16(21)17(22)9-13/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDOXLKYCKOSHA-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3'-O-Demethylarctigenin typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroxybenzaldehyde and 3,4-dimethoxybenzaldehyde.

Formation of Intermediates: These starting materials undergo a series of reactions, including condensation and cyclization, to form key intermediates.

Final Cyclization: The final step involves the cyclization of the intermediates to form the oxolan-2-one ring structure under controlled conditions, such as specific temperatures and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3'-O-Demethylarctigenin can undergo various chemical reactions, including:

Oxidation: The dihydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

3'-O-Demethylarctigenin has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including as an antioxidant and anti-inflammatory agent.

Industry: The compound can be used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3'-O-Demethylarctigenin involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways: It can influence various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | LogP | Water Solubility |

|---|---|---|---|---|---|

| 3'-O-Demethylarctigenin | Lignan (dibenzylbutyrolactone) | -OH at 3', -OCH₃ at 4' | ~372.4 (estimated) | ~2.8 | Low |

| Arctigenin | Lignan | -OCH₃ at 3', -OCH₃ at 4' | 386.4 | 3.1 | Very low |

| Matairesinol | Lignan | -OH at both 3' and 4' | 358.4 | 1.9 | Moderate |

Key Observations :

- Matairesinol, another demethylated lignan, shares similar hydroxylation patterns but lacks the lactone ring, leading to distinct pharmacokinetic profiles .

Key Findings :

- Natural extraction of arctigenin is inefficient, necessitating synthetic optimization for scalable production.

Inferences :

- Arctigenin’s methyl groups may enhance membrane permeability, contributing to its stronger anticancer and anti-inflammatory effects compared to demethylated analogs.

- The hydroxyl group in 3'-O-demethylarctigenin could improve binding to hydrophilic targets (e.g., enzymes), warranting further investigation .

Pharmacokinetic and Metabolic Profiles

Demethylation significantly impacts metabolic stability:

- Arctigenin : Undergoes hepatic glucuronidation, reducing bioavailability.

- Matairesinol: Rapidly converted to enterolignans (e.g., enterodiol) by gut microbiota, enhancing estrogenic activity .

Actividad Biológica

3'-O-Demethylarctigenin, a derivative of arctigenin, is gaining attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antioxidant effects based on various studies.

Chemical Structure and Properties

3'-O-Demethylarctigenin is a phenolic compound derived from the plant Arctium lappa (burdock). Its structure allows it to interact with multiple biological targets, which contributes to its diverse pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 3'-O-Demethylarctigenin. It exhibits selective cytotoxicity against various cancer cell lines, particularly under nutrient-deprived conditions. This selectivity is crucial as tumor cells often face hypoxic and nutrient-deficient environments.

Case Study: Hepatocellular Carcinoma

- Cell Lines Tested : Hep G2 and Hep3B

- IC50 Values :

- Hep G2: 30 μM (48 h)

- Hep3B: 40 μM (48 h)

- Mechanisms :

- Induces apoptosis by activating caspase-9 and caspase-3.

- Modulates key proteins such as Bcl-2, Bax, and P53.

The compound's ability to induce apoptosis in hepatocellular carcinoma cells suggests its potential as a therapeutic agent in liver cancer treatment .

Anti-inflammatory Effects

3'-O-Demethylarctigenin also exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes.

- Inhibition of iNOS : Reduces inducible nitric oxide synthase (iNOS) expression in macrophages.

- NF-κB Pathway : Suppresses NF-κB activation by preventing p65 nuclear translocation.

- Cytokine Production : Decreases levels of TNF-α, IL-1β, and IL-6 in stimulated macrophages.

The compound effectively downregulates inflammatory responses, making it a candidate for treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of 3'-O-Demethylarctigenin contributes to its protective effects against oxidative stress. It scavenges free radicals and reduces lipid peroxidation, which is vital in preventing cellular damage.

Research Findings :

A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, indicating its potential application in conditions characterized by oxidative damage .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.